4,5,6-TRIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
4,5,6-Trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a 4-nitrobenzoyl group and three methyl groups attached to the thieno[2,3-b]pyridine core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4,5,6-trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-temperature and high-pressure reactors, as well as the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
4,5,6-Trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The methyl groups and the nitrobenzoyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, methyl iodide, and various bases and acids . The major products formed from these reactions depend on the specific conditions and reagents used but can include reduced amines, substituted derivatives, and other modified thieno[2,3-b]pyridine compounds .
Scientific Research Applications
4,5,6-Trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6-trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity . Additionally, the nitrobenzoyl group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4,5,6-trimethyl-2-(4-nitrobenzoyl)thieno[2,3-b]pyridin-3-amine include other thieno[2,3-b]pyridine derivatives with different substituents. These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties . Examples of similar compounds include:
- 3-amino-4-cyano-2-thiophenecarboxamides
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-8-9(2)13-14(18)16(24-17(13)19-10(8)3)15(21)11-4-6-12(7-5-11)20(22)23/h4-7H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPAYBBXQBLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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